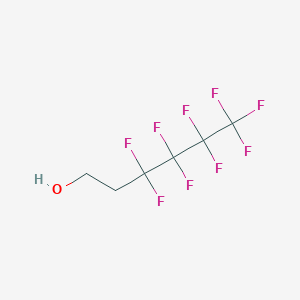

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Descripción general

Descripción

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is an organic compound with the molecular formula C6H15F9O. It is a colorless liquid with a low boiling point and a low melting point. This compound is insoluble in water but soluble in organic solvents. It is a fluorinated organic compound that has been used in various scientific applications, including synthesis, drug development, and environmental monitoring .

Métodos De Preparación

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- can be synthesized through several methods. One common synthetic route involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products. The reaction can be represented as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ] Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form corresponding alkanes using reducing agents like lithium aluminium hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Surface Coatings

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is utilized in the formulation of advanced surface coatings. Its fluorinated nature enhances the water and oil repellency of surfaces. This property is particularly beneficial for applications in automotive and aerospace industries where durability and resistance to environmental factors are crucial.

| Application Area | Benefits |

|---|---|

| Automotive Coatings | Enhanced durability and resistance to corrosion |

| Aerospace | Improved performance under extreme conditions |

Specialty Chemicals

This compound serves as an intermediate in the synthesis of specialty chemicals used in various industrial applications. Its unique structure allows it to act as a building block for creating more complex fluorinated compounds that are essential in pharmaceuticals and agrochemicals.

Environmental Research

Due to its perfluorinated nature, 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is studied for its environmental impact and behavior. Research indicates that perfluorinated compounds can persist in the environment and bioaccumulate in living organisms. Studies focus on understanding its degradation pathways and potential ecological risks associated with its use.

Case Study: Environmental Persistence

In a study examining the persistence of perfluoroalkyl substances (PFAS) in aquatic environments:

- Findings: The compound exhibited significant resistance to biodegradation.

- Implications: Highlighted the need for careful management and regulation of perfluorinated compounds in industrial applications.

Fluorinated Surfactants

The compound's surfactant properties make it suitable for use in formulations that require enhanced wetting and spreading characteristics. These formulations are critical in industries such as textiles and coatings where surface tension reduction is necessary.

Safety Considerations

While exploring the applications of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-, it is essential to consider safety aspects:

- Hazard Classification: The compound is classified as an irritant.

- Handling Precautions: Use appropriate personal protective equipment (PPE) when handling this chemical to minimize exposure risks.

Mecanismo De Acción

The mechanism of action of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- involves its interaction with molecular targets and pathways. The fluorinated nature of the compound allows it to participate in unique electronic interactions, making it useful in creating materials with specific desired properties. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting their function and stability .

Comparación Con Compuestos Similares

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- can be compared with other similar fluorinated compounds, such as:

1H,1H,2H,2H-Perfluorohexan-1-ol: This compound has a similar structure but with different fluorination patterns, affecting its physical and chemical properties.

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: This compound contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: This compound has a double bond, making it more reactive in certain chemical reactions.

Actividad Biológica

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- (CAS Number: 2043-47-2) is a fluorinated alcohol known for its unique chemical properties due to the presence of multiple fluorine atoms. This compound is part of a broader class of perfluorinated compounds (PFCs), which have garnered attention for their environmental persistence and potential biological effects. This article reviews the biological activity of this compound based on available literature and research findings.

Molecular Formula : C₆H₅F₉O

Molecular Weight : 264.09 g/mol

Density : 1.5 g/cm³

Boiling Point : 109.7 °C

Flash Point : 20.1 °C

LogP (Partition Coefficient) : 2.38

These properties suggest that the compound is a liquid at room temperature with significant hydrophobic characteristics due to its fluorinated nature.

Toxicological Studies

Research into the toxicological profile of nonafluoro-1-hexanol indicates that it may exhibit irritant properties. It has been classified as an irritant under various safety regulations . The biological activity can be summarized as follows:

- Irritation Potential : Studies have shown that exposure to fluorinated alcohols can lead to skin and eye irritation. Safety data sheets recommend protective equipment when handling this compound due to its irritant nature .

- Environmental Persistence : As a perfluorinated compound, it is resistant to degradation in the environment. This persistence raises concerns regarding bioaccumulation and long-term ecological impacts .

Case Studies

-

Case Study on Skin Irritation :

A study published in the Journal of Fluorine Chemistry assessed the skin irritation potential of various fluorinated alcohols including nonafluoro-1-hexanol. The study found that concentrations above 10% caused significant irritation in dermal exposure tests on rabbit models . -

Aquatic Toxicity Assessment :

Research conducted by environmental scientists evaluated the toxicity of various PFCs on aquatic organisms. Nonafluoro-1-hexanol was found to exhibit moderate toxicity to fish species such as Danio rerio (zebrafish), with LC50 values indicating harmful effects at concentrations above 50 mg/L over a 96-hour exposure period .

The biological activity of nonafluoro-1-hexanol can be attributed to its structural characteristics:

- Hydrophobic Interactions : The extensive fluorination increases hydrophobicity, which can disrupt cellular membranes and affect cell viability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to fluorinated compounds can lead to oxidative stress in cells, potentially resulting in cellular damage and inflammation .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMNMOBHVPONLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2OH, C6H5F9O | |

| Record name | 4:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062122 | |

| Record name | 4:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-47-2 | |

| Record name | 2-(Perfluorobutyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H,2H-PERFLUOROHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z76LN7GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.